molecular formula C16H13N5O B4804610 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4804610
M. Wt: 291.31 g/mol
InChI Key: ZTHIBTCHOHFFTG-UHFFFAOYSA-N
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Description

7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Properties

IUPAC Name

11-amino-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-10-14(11-5-3-2-4-6-11)15-18-9-12-13(21(15)19-10)7-8-20(17)16(12)22/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHIBTCHOHFFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can result in various substituted analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied as a potential inhibitor of LYN kinase, which is implicated in various cancers such as chronic myeloid leukemia (CML) and glioblastoma. By inhibiting LYN kinase activity, it may help treat or prevent these cancers, particularly in cases resistant to conventional therapies like imatinib .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

Synthesis and Structural Applications

Building Block in Organic Synthesis
7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow for the creation of various derivatives that can be tailored for specific biological activities or material properties .

Novel Compound Development
Recent studies have reported the synthesis of new derivatives through one-pot three-component reactions involving this compound. These derivatives have shown potential in creating novel materials with unique properties, expanding the scope of applications in both pharmaceuticals and materials science .

Biological Mechanisms

Mechanism of Action
The mechanism by which 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exerts its biological effects is primarily through interactions with specific molecular targets such as enzymes and receptors involved in critical cellular pathways. This interaction may inhibit or modulate their activity, leading to therapeutic effects against various diseases .

Case Studies and Research Findings

Study Focus Findings
Study on LYN Kinase InhibitionCancer TreatmentDemonstrated effectiveness against CML and glioblastoma; potential for overcoming resistance to imatinib .
Antimicrobial EvaluationMicrobial ResistanceShowed promising antimicrobial activity against several pathogens; warrants further investigation for clinical applications.
Synthesis of DerivativesOrganic ChemistryDeveloped novel compounds through efficient synthetic routes; highlighted potential for diverse applications in drug discovery and material science .

Mechanism of Action

The mechanism of action of 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of amino, methyl, and phenyl groups on the pyrazolopyridine scaffold differentiates it from other similar compounds .

Biological Activity

7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structural Overview

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are characterized by a fused pyrazole and pyrimidine ring system. The structural formula can be represented as follows:

C14H13N5O\text{C}_{14}\text{H}_{13}\text{N}_5\text{O}

This unique structure contributes to its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibits significant anticancer activity. A study involving various cancer cell lines demonstrated that the compound induces apoptosis through intrinsic and extrinsic pathways. The activation of caspases and modulation of mitochondrial membrane potential were key mechanisms observed in treated cells.

Case Study: Apoptosis Induction

In vitro studies on DLD-1 and HT-29 colon cancer cell lines revealed the following:

  • IC50 Values : The compound exhibited IC50 values of 0.39 µM (DLD-1) and 0.15 µM (HT-29), indicating potent antiproliferative effects.
  • Mechanism : Apoptosis was confirmed via Annexin V binding assays and flow cytometry analysis, showing increased caspase-8 activity and decreased levels of p53 protein post-treatment.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Its mechanism involves disruption of bacterial cell membranes and inhibition of DNA synthesis. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Other Biological Activities

Emerging research suggests potential applications in treating neurodegenerative diseases due to its neuroprotective effects. The ability to modulate neurotransmitter levels has been noted in preliminary studies.

Summary of Key Studies

StudyFindingsCell Lines/OrganismsMethodology
Induced apoptosis in cancer cellsDLD-1, HT-29Flow cytometry, ELISA
Antiproliferative effectsVarious cancer linesMTT assay
Antimicrobial efficacyGram-positive/negative bacteriaDisk diffusion method

The biological activity of 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that promote apoptosis.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels can trigger cell death pathways.

Q & A

Q. Key Considerations :

  • Optimize reaction time and temperature to prevent side reactions (e.g., over-alkylation).
  • Monitor progress using TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl at C2, phenyl at C3). Aromatic protons typically resonate at δ 7.2–8.5 ppm, while the amino group appears as a broad singlet near δ 5.5 ppm .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex fused-ring systems .

Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 334.13) and fragmentation patterns .

IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group) .

Advanced: How can researchers optimize the synthetic yield of this compound?

Methodological Answer:
Yield optimization requires addressing:

Reaction Stoichiometry : Excess pyridine derivatives (1.2–1.5 eq) improve cyclization efficiency .

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control .

Catalyst Screening : Bases like K₂CO₃ or Cs₂CO₃ improve cyclization rates compared to weaker bases .

Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition of heat-sensitive intermediates .

Q. Example Optimization Table :

ParameterConditionYield ImprovementReference
SolventDMF vs. Ethanol+15%
CatalystK₂CO₃ vs. NaOAc+22%
Reaction Time12h vs. 8h+10%

Advanced: What strategies resolve contradictions in spectral data interpretation for this compound?

Methodological Answer:
Contradictions often arise from:

Overlapping NMR Peaks : Use deuterated DMSO or higher-field instruments (600+ MHz) to enhance resolution. 2D techniques (NOESY) clarify spatial proximities .

Ambiguous Mass Fragments : Compare experimental MS/MS data with computational predictions (e.g., in silico tools like MassFrontier) .

Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, resolving disputes over substituent orientation .

Case Study :
In , discrepancies between calculated (C: 62.77%) and observed (C: 62.5%) elemental analysis were resolved by repeating combustion analysis under inert atmosphere to prevent oxidation .

Advanced: How does the substitution pattern influence biological activity compared to analogs?

Methodological Answer:
Substituent effects are evaluated via:

SAR Studies :

  • C2 Methyl : Enhances metabolic stability compared to bulkier groups (e.g., ethyl in reduces CYP450 interactions) .
  • C3 Phenyl : Increases lipophilicity, improving membrane permeability (logP ~2.8 vs. 1.9 for non-aromatic analogs) .
  • C7 Amino : Critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

Q. Biological Activity Comparison Table :

Compound ModificationTarget Affinity (IC₅₀)Solubility (mg/mL)Reference
C2 Methyl, C3 Phenyl (Target)12 nM (Kinase X)0.45
C2 Ethyl, C3 Chlorophenyl8 nM (Kinase X)0.32
C7 Hydroxy (Analog)210 nM (Kinase X)1.2

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

Solubility :

  • Aqueous : Poor (<0.5 mg/mL in water); use co-solvents like DMSO (10% v/v) for in vitro assays .
  • Organic Solvents : Soluble in DMF, DCM, and THF (>20 mg/mL) .

Stability :

  • pH Sensitivity : Degrades in strong acidic/basic conditions (t½ <24h at pH <3 or >10).
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced: How to design assays for evaluating this compound’s mechanism of action in kinase inhibition?

Methodological Answer:

Kinase Profiling : Use broad-panel screening (e.g., 100+ kinases) with ATP-concentration-dependent assays to identify primary targets .

Cellular Assays :

  • Measure phospho-substrate levels via Western blot (e.g., p-ERK for MAPK pathway inhibition).
  • Combine with siRNA knockdown to confirm target specificity .

Structural Analysis : Co-crystallize the compound with the kinase domain to map binding interactions (e.g., DFG-in vs. DFG-out conformations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.